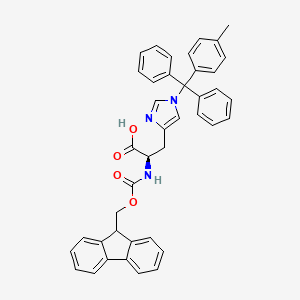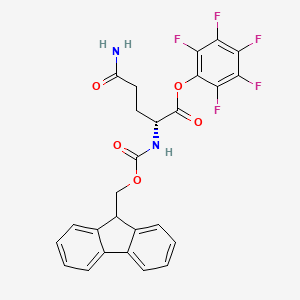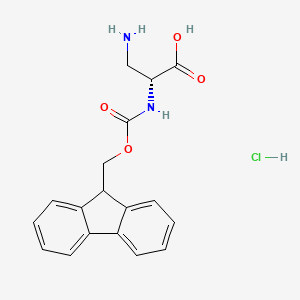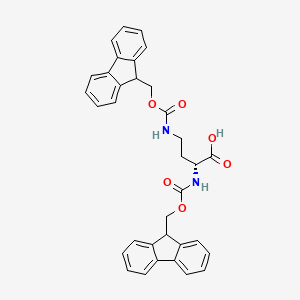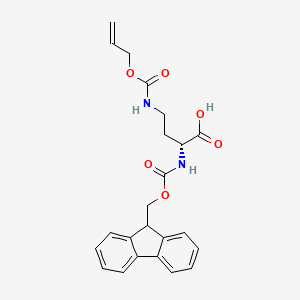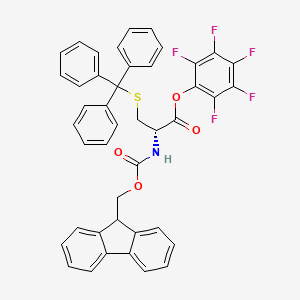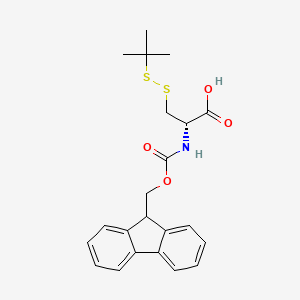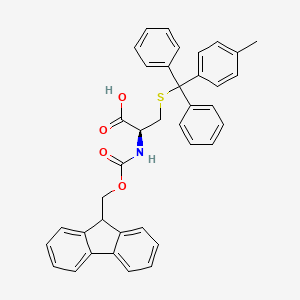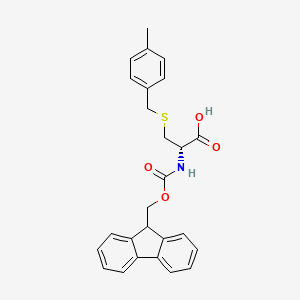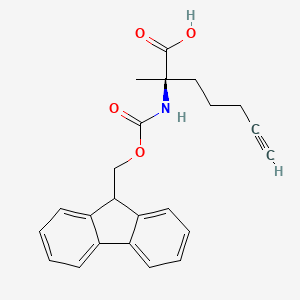
Fmoc-D-(Me)Gly(Pentynyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Fmoc-D-(Me)Gly(Pentynyl)-OH is a modified amino acid derivative. It is part of a class of compounds known as Fmoc-modified amino acids, which are widely used in peptide synthesis due to their ability to protect the amino group during the synthesis process. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protecting group that can be removed under mild conditions, making it ideal for solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-(Me)Gly(Pentynyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-(Me)Gly is protected using the Fmoc group. This is achieved by reacting D-(Me)Gly with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Pentynyl Group: The pentynyl group is introduced through a coupling reaction with a suitable reagent, such as pentynyl bromide, in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions efficiently.
Automated Purification Systems: High-performance liquid chromatography (HPLC) or other automated systems are employed for purification to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-D-(Me)Gly(Pentynyl)-OH can undergo oxidation reactions, particularly at the pentynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as converting the pentynyl group to a pentyl group.
Substitution: The pentynyl group can participate in substitution reactions, where the alkyne moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic reagents like sodium azide or organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation Products: Epoxides or hydroxylated derivatives.
Reduction Products: Saturated derivatives like Fmoc-D-(Me)Gly(Pentyl)-OH.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Fmoc-D-(Me)Gly(Pentynyl)-OH is used in the synthesis of peptides and peptidomimetics
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The alkyne group can be used for bioorthogonal labeling, allowing for the tracking and visualization of peptides in biological systems.
Medicine: this compound is explored for its potential in drug delivery systems. The alkyne group can be conjugated with various drug molecules, enhancing their delivery and targeting capabilities.
Industry: In the industrial sector, this compound is used in the development of novel materials, such as hydrogels and nanomaterials, due to its ability to undergo click chemistry reactions.
Mechanism of Action
The mechanism of action of Fmoc-D-(Me)Gly(Pentynyl)-OH involves its ability to participate in click chemistry reactions. The alkyne group can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for various applications in chemistry and biology.
Molecular Targets and Pathways: The primary molecular target of this compound is the azide group in click chemistry reactions. The pathways involved include the formation of triazole linkages, which can be used to link peptides, proteins, or other biomolecules.
Comparison with Similar Compounds
Fmoc-D-(Me)Gly-OH: This compound lacks the pentynyl group, making it less versatile for click chemistry applications.
Fmoc-D-(Me)Ala(Pentynyl)-OH: Similar to Fmoc-D-(Me)Gly(Pentynyl)-OH but with an alanine residue instead of glycine, offering different steric and electronic properties.
Fmoc-D-(Me)Gly(Butynyl)-OH: This compound has a butynyl group instead of a pentynyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the pentynyl group. This combination allows for efficient peptide synthesis and versatile modifications through click chemistry, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJHVBQOKCHNX-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
